2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
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Overview
Description
“2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid” is a compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) . This indicates the presence of a pyrrolidine ring, a thiophene ring, and an acetic acid group in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, boiling point, and refractive index are not available in the retrieved data.Scientific Research Applications
Corrosion Inhibition
One study explores the corrosion inhibition properties of thiophene derivatives for steel in acidic environments. Although focusing on a different thiophene derivative, this research highlights the potential of thiophene compounds in protecting metal surfaces against corrosion, which is crucial for industrial applications, especially in acidic conditions. The study demonstrates that these compounds can significantly reduce corrosion rates, acting as mixed inhibitors and adhering to the metal surface through a Langmuir adsorption isotherm model (Bouklah et al., 2005).
Synthesis of Functionalized Pyridines
Another area of application involves the synthesis of functionalized pyridines. A study detailed an isothiourea-mediated one-pot synthesis process that converts thiophene derivatives into 2,4,6-trisubstituted pyridines. This process illustrates the versatility of thiophene derivatives in synthesizing complex organic structures, offering pathways to create a wide range of structurally diverse and functionalized pyridines, which are valuable in pharmaceuticals and materials science (Stark et al., 2013).
Photovoltaic Studies
Thiophene derivatives have also been studied for their potential in photovoltaic applications. Research on dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiophene derivatives has shown moderate power conversion efficiency in dye-sensitized solar cells. This suggests that such compounds could play a role in developing more efficient solar energy harvesting technologies (Jayapal et al., 2018).
Antimycobacterial Activity
Thiophene derivatives have been investigated for their antimycobacterial properties. Studies on derivatives targeting Mycobacterium tuberculosis highlight the potential of thiophene compounds in contributing to the development of new antimycobacterial agents. This is particularly relevant for addressing drug resistance and finding new treatments for tuberculosis (Mamolo et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJACCRCVRARFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726165-21-5 |
Source
|
Record name | 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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